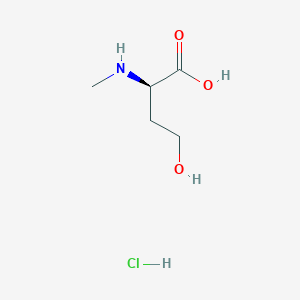

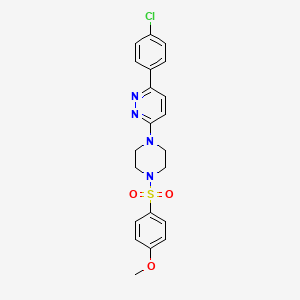

![molecular formula C11H13N3S2 B2940789 5-{[(3-Methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine CAS No. 299443-05-3](/img/structure/B2940789.png)

5-{[(3-Methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antituberculosis Activity

Research has highlighted the potential of 1,3,4-thiadiazole derivatives, similar in structure to 5-{[(3-Methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine, as promising antituberculosis agents. These compounds have shown outstanding in vitro activity against Mycobacterium tuberculosis strains, including multidrug-resistant ones, with minimum inhibitory concentrations as low as 0.03 μM. Their selective antimycobacterial effect is underscored by their lack of activity against other tested bacteria and fungi, alongside low in vitro toxicity in mammalian cell lines and primary human hepatocytes. Their non-mutagenic nature, as indicated by several genotoxicity assays, further supports their potential as safe antituberculosis agents (Karabanovich et al., 2016).

Antimicrobial and Antiproliferative Properties

A series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have been synthesized to explore their biological activities. These compounds have demonstrated notable DNA protective ability against oxidative stress and strong antimicrobial activity against certain pathogens like S. epidermidis. Moreover, they exhibited cytotoxicity against cancer cell lines, suggesting their potential application in chemotherapy strategies for more efficient treatments with minimal cytotoxic effects on healthy cells (Gür et al., 2020).

Antiglaucoma Potential

1,3,4-Thiadiazole derivatives have been investigated for their potential as antiglaucoma agents. Specifically, compounds incorporating esters and amides of carboxybenzolamide demonstrated low nanomolar affinity for carbonic anhydrase isozymes relevant to glaucoma. Their efficacy as topical antiglaucoma agents was comparable or even superior to standard drugs like dorzolamide and brinzolamide, highlighting their potential for further development in glaucoma treatment (Casini et al., 2003).

Mécanisme D'action

Target of Action

The compound contains a thiadiazole ring, which is a heterocyclic compound. Thiadiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The specific targets of this compound would depend on its exact structure and any modifications it may have.

Analyse Biochimique

Biochemical Properties

Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been shown to interact with various enzymes and proteins . These interactions can influence biochemical reactions, although the specific nature of these interactions with 5-{[(3-Methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine is yet to be determined.

Cellular Effects

Related compounds have been shown to have antimicrobial activity, suggesting that they may influence cell function

Propriétés

IUPAC Name |

5-[(3-methylphenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S2/c1-8-3-2-4-9(5-8)6-15-7-10-13-14-11(12)16-10/h2-5H,6-7H2,1H3,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDYSDFMWIKRRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSCC2=NN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

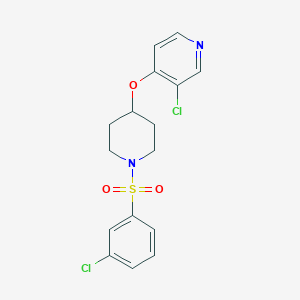

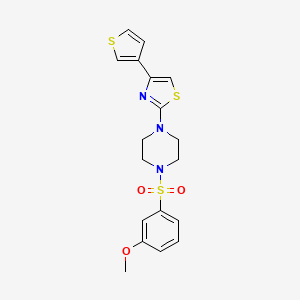

![5-bromo-N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2940706.png)

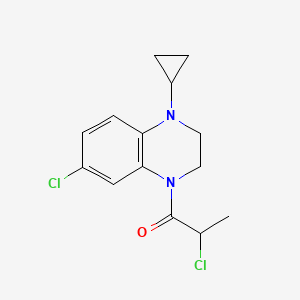

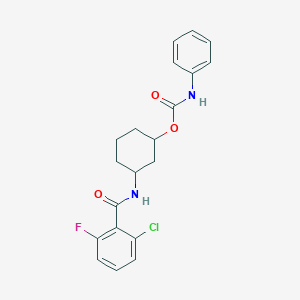

![N-[(5-Fluoro-2-methoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2940711.png)

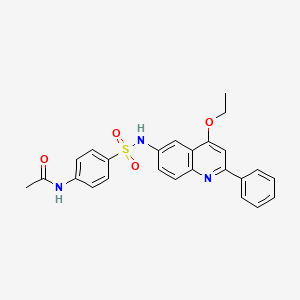

![2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2940713.png)

![3-(4-ethylphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2940724.png)

![Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2940726.png)

methanone](/img/structure/B2940727.png)

![N-[3'-acetyl-5-chloro-2-oxo-1-(3-phenoxypropyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B2940728.png)